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Introduction
BI-4924 is a potent and highly selective inhibitor of phosphoglycerate dehydrogenase

(PHGDH), the rate-limiting enzyme in the de novo serine biosynthesis pathway.[1] PHGDH is

overexpressed in various cancers, including melanoma and triple-negative breast cancer, and

plays a crucial role in supporting cancer cell proliferation, survival, and tumorigenesis.[1]

Inhibition of PHGDH with BI-4924 presents a promising therapeutic strategy. Due to its better

cell permeability, the ethyl ester prodrug, BI-4916, is frequently utilized in cellular assays, which

intracellularly converts to the active inhibitor BI-4924.[2][3] This document provides detailed

application notes and protocols for the use of BI-4924's prodrug, BI-4916, in combination with

other anti-cancer agents, with a focus on preclinical models of Acute Myeloid Leukemia (AML).

Mechanism of Action
BI-4924 acts as a competitive inhibitor of PHGDH with respect to the cofactor NADH/NAD+.[1]

By blocking the conversion of 3-phosphoglycerate to 3-phosphohydroxypyruvate, BI-4924
effectively shuts down the serine biosynthesis pathway. This leads to a depletion of intracellular

serine, which is essential for the synthesis of proteins, nucleotides, and other critical

macromolecules, thereby impeding the growth of cancer cells that are dependent on this

pathway.
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Figure 1: Simplified signaling pathway of BI-4924 mechanism of action.

Combination Therapy Rationale
Targeting a single metabolic pathway in cancer can sometimes lead to the activation of

compensatory pathways, resulting in drug resistance. Combining PHGDH inhibition with drugs

that target these alternative pathways or other critical cellular processes can lead to synergistic

anti-cancer effects.
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One promising combination strategy involves targeting both serine and glutamine metabolism.

In Acute Myeloid Leukemia (AML), treatment with the asparaginase Rylaze (crisantaspase),

which depletes circulating glutamine and asparagine, has been shown to upregulate serine

biosynthesis enzymes as a compensatory mechanism. Therefore, the concurrent inhibition of

PHGDH with BI-4916 and glutamine depletion with Rylaze is hypothesized to create a potent

synergistic anti-leukemic effect.

Quantitative Data Summary
The following tables summarize the in vitro efficacy of BI-4916 as a single agent and in

combination with Rylaze in AML cell lines.

Table 1: Single-Agent Activity of BI-4916 in AML Cell Lines

Cell Line IC50 of BI-4916 (µM) at 72h

MOLM-14 Mean value provided in source

U937 Mean value provided in source

MV4-11 Mean value provided in source

MonoMac-6 Mean value provided in source

Data derived from WST-1 proliferation assays.

Table 2: Synergistic Effects of BI-4916 and Rylaze Combination in AML Cell Lines
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Cell Line Combination
Combination Index
(CI)

Interpretation

MOLM-14 BI-4916 + Rylaze

CI values calculated

using Compusyn

Software

Synergistic

U937 BI-4916 + Rylaze

CI values calculated

using Compusyn

Software

Synergistic

CI values were

determined after 72h

of treatment. A CI < 1

indicates synergism.

Table 3: Effects of BI-4916 and Rylaze Combination on Cell Death and Glutathione Levels
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Cell Line Treatment (72h)
% Cytotoxicity
(Trypan Blue)

% Glutathione
(Relative to
Control)

MOLM-14 BI-4916 (2 µM)
Data provided in

source

Data provided in

source

Rylaze (0.1 µg/mL)
Data provided in

source

Data provided in

source

Combination
Data provided in

source

Data provided in

source

U937 BI-4916 (2 µM)
Data provided in

source

Data provided in

source

Rylaze (0.1 µg/mL)
Data provided in

source

Data provided in

source

Combination
Data provided in

source

Data provided in

source

Data from trypan blue

exclusion and

luminescence-based

glutathione assays.

Experimental Protocols
In Vitro Cell Viability Assay (WST-1)
This protocol is adapted for assessing the synergistic effects of BI-4916 and Rylaze on the

proliferation of AML cell lines such as MOLM-14 and U937.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Viability Assay Workflow

Seed AML cells in 96-well plates

Incubate for 18 hours

Treat with BI-4916, Rylaze, or combination

Incubate for 72 hours

Add WST-1 reagent

Incubate for 1-4 hours

Measure absorbance at 450 nm

Calculate IC50 and Combination Index
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Figure 2: Workflow for the in vitro cell viability assay.
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Materials:

AML cell lines (e.g., MOLM-14, U937)

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

96-well cell culture plates

BI-4916 (dissolved in DMSO)

Rylaze (reconstituted according to manufacturer's instructions)

WST-1 cell proliferation reagent

Microplate reader

Procedure:

Cell Seeding: Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of

culture medium.

Pre-incubation: Incubate the plates for approximately 18 hours at 37°C in a humidified

atmosphere with 5% CO2.

Drug Treatment: Prepare serial dilutions of BI-4916 and Rylaze. Treat the cells with

increasing concentrations of each drug alone or in a fixed-ratio combination. Include a

vehicle control (DMSO) for BI-4916.

Incubation: Incubate the treated plates for 72 hours at 37°C and 5% CO2.

WST-1 Assay: Add 10 µL of WST-1 reagent to each well.

Final Incubation: Incubate the plates for 1-4 hours at 37°C and 5% CO2, or until a sufficient

color change is observed.

Measurement: Measure the absorbance at 450 nm using a microplate reader. The reference

wavelength should be set to 630 nm.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

Determine the IC50 values for each single agent using non-linear regression analysis (e.g.,

in GraphPad Prism). The combination index (CI) can be calculated using software like

CompuSyn to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

Cell Death Assessment (Trypan Blue Exclusion)
Materials:

Treated AML cells from culture plates

Trypan Blue solution (0.4%)

Hemocytometer or automated cell counter

Procedure:

Cell Harvesting: Following the 72-hour drug treatment as described above, gently resuspend

the cells in each well.

Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan

Blue solution.

Counting: Load the mixture into a hemocytometer and count the number of viable

(unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated

cell counter.

Calculation: Calculate the percentage of cytotoxicity as: (Number of non-viable cells / Total

number of cells) x 100.

Intracellular Glutathione (GSH) Assay
This protocol utilizes a luminescence-based assay to measure intracellular GSH levels.

Materials:

Treated AML cells
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Luminescence-based glutathione assay kit (e.g., GSH-Glo™)

Luminometer

Procedure:

Cell Treatment: Treat AML cells with BI-4916 (e.g., 2 µM), Rylaze (e.g., 0.1 µg/mL), or the

combination for 72 hours as previously described.

Assay Protocol: Follow the manufacturer's protocol for the specific glutathione assay kit. This

typically involves:

Cell lysis to release intracellular GSH.

Addition of a reagent containing glutathione S-transferase (GST) and a luciferin derivative.

GST catalyzes the conversion of the luciferin derivative to luciferin in the presence of

GSH.

Addition of a luciferase reagent that catalyzes the reaction of luciferin to produce light.

Measurement: Measure the luminescence using a luminometer.

Data Analysis: The luminescence signal is proportional to the amount of GSH. Express the

results as a percentage of the GSH level in vehicle-treated control cells.

In Vivo Combination Studies
Due to the intrinsic instability of the prodrug BI-4916 in the presence of esterases, it is not

suitable for in vivo studies. Therefore, for in vivo assessment of PHGDH inhibitor combination

therapies, other inhibitors such as NCT-503 have been used. The following is a general

protocol for a xenograft model, which can be adapted for testing the combination of a suitable

PHGDH inhibitor with another anti-cancer agent.
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In Vivo Xenograft Study Workflow

Implant tumor cells into immunocompromised mice

Allow tumors to reach palpable size

Randomize mice into treatment groups

Administer vehicle, single agents, or combination

Monitor tumor volume and body weight

Collect tumors for analysis at endpoint

Click to download full resolution via product page

Figure 3: General workflow for an in vivo xenograft study.

Materials:

Immunocompromised mice (e.g., NOD/SCID)

Cancer cell line of interest

PHGDH inhibitor (e.g., NCT-503)
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Combination drug

Vehicle solutions

Calipers for tumor measurement

Procedure:

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised

mice.

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

Randomization: Randomize mice into treatment groups (e.g., vehicle, single agent 1, single

agent 2, combination).

Drug Administration: Administer drugs according to the predetermined dosing schedule and

route (e.g., oral gavage, intraperitoneal injection).

Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice

regularly (e.g., 2-3 times per week).

Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize

the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Concluding Remarks
The PHGDH inhibitor BI-4924, often studied via its prodrug BI-4916, demonstrates significant

potential as a component of combination therapies for cancers dependent on the serine

synthesis pathway. The synergistic effects observed with agents targeting glutamine

metabolism in AML models highlight a promising therapeutic strategy. The protocols provided

herein offer a framework for researchers to investigate the efficacy of BI-4924 in combination

with other anti-cancer drugs in various preclinical settings. Further research is warranted to

explore other rational drug combinations and to develop in vivo-stable formulations of potent

PHGDH inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b8106016?utm_src=pdf-custom-synthesis
https://www.cancer-research-network.com/2019/08/23/bi-4924-is-a-selective-phgdh-inhibitor/
https://www.opnme.com/sites/default/files/opnme_m2o_profile_phgdh_bi-4924_0.pdf?token=w7TfGNfV
https://pubmed.ncbi.nlm.nih.gov/31365252/
https://pubmed.ncbi.nlm.nih.gov/31365252/
https://www.benchchem.com/product/b8106016#using-bi-4924-in-combination-with-other-cancer-drugs
https://www.benchchem.com/product/b8106016#using-bi-4924-in-combination-with-other-cancer-drugs
https://www.benchchem.com/product/b8106016#using-bi-4924-in-combination-with-other-cancer-drugs
https://www.benchchem.com/product/b8106016#using-bi-4924-in-combination-with-other-cancer-drugs
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8106016?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8106016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

